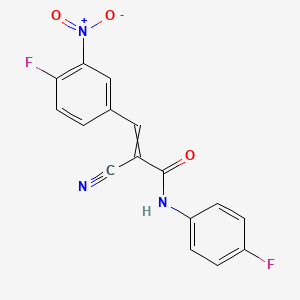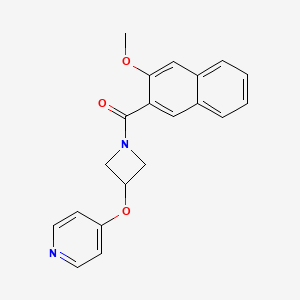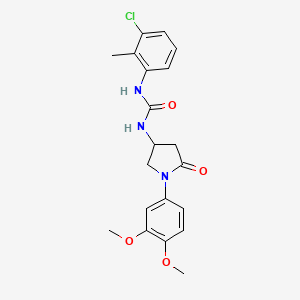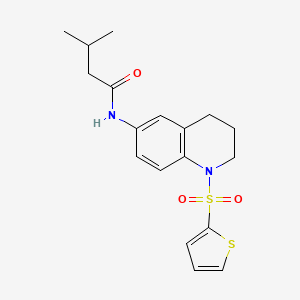
2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which work by blocking the activity of BTK, a protein that plays a key role in the growth and survival of cancer cells.
作用機序
2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide works by selectively binding to and inhibiting the activity of BTK, a protein that plays a key role in the growth and survival of cancer cells. By blocking the activity of BTK, this compound prevents the activation of downstream signaling pathways that are involved in cancer cell proliferation and survival.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells, including inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels that supply nutrients to cancer cells).
実験室実験の利点と制限
2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide has several advantages for use in lab experiments, including its high potency and selectivity for BTK, its ability to inhibit the growth and proliferation of cancer cells, and its low toxicity. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and its potential for off-target effects.
将来の方向性
There are several future directions for the development and use of 2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide in the treatment of cancer. These include:
1. Combination therapy: this compound may be used in combination with other drugs to enhance its efficacy and reduce the risk of drug resistance.
2. Biomarker identification: Biomarkers may be identified to predict which patients are most likely to respond to this compound treatment.
3. Alternative dosing regimens: Alternative dosing regimens may be explored to optimize the efficacy and safety of this compound.
4. New indications: this compound may be studied for the treatment of other types of cancer or non-cancerous diseases that involve BTK signaling pathways.
In conclusion, this compound is a promising small molecule inhibitor that has shown efficacy in preclinical and clinical trials for the treatment of various types of cancer. Its mechanism of action involves the selective inhibition of BTK, a protein that plays a key role in the growth and survival of cancer cells. While there are some limitations to its use, there are also several future directions for its development and use in the treatment of cancer.
合成法
2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The exact synthesis method is proprietary information and has not been disclosed by the manufacturer.
科学的研究の応用
2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells, both in vitro and in vivo.
特性
IUPAC Name |
2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2N3O3/c17-12-2-4-13(5-3-12)20-16(22)11(9-19)7-10-1-6-14(18)15(8-10)21(23)24/h1-8H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSVXHBDYQYSNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)F)[N+](=O)[O-])C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-butyl-5-(furan-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2911271.png)
![2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2911273.png)


![({3-[(2-Methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid](/img/structure/B2911279.png)
![1-(3-{[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B2911280.png)
![5-[1-(9-Methylpurin-6-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2911282.png)

![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2911286.png)



![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2911292.png)

